N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
Description
Properties
Molecular Formula |
C21H16ClN5O2 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN5O2/c22-16-6-10-18(11-7-16)27-20(24-25-26-27)14-29-19-12-8-17(9-13-19)23-21(28)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |
InChI Key |
BHVUHJMHBKECOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Construction
Tetrazole synthesis typically employs [2+3] cycloaddition of nitriles with sodium azide under acidic or thermal conditions. For the 1-(4-chlorophenyl)tetrazole subunit, 4-chlorobenzonitrile reacts with sodium azide in the presence of ammonium chloride at 100–120°C, yielding the tetrazole ring. Alternative methods include transition metal-catalyzed processes, though these are less commonly reported for aryl-substituted tetrazoles.
Etherification and Amide Coupling
The methoxy bridge is introduced via Williamson ether synthesis, where a tetrazole-containing alkyl halide reacts with 4-nitrophenol under basic conditions, followed by nitro reduction to the aniline. Subsequent benzoylation using benzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) furnishes the final amide.
Detailed Synthetic Routes and Experimental Protocols
Route 1: Sequential Tetrazole Formation and Etherification
Step 1: Synthesis of 1-(4-Chlorophenyl)-1H-tetrazole-5-methanol
4-Chlorobenzonitrile (1.0 equiv) and sodium azide (1.2 equiv) are heated in dimethylformamide (DMF) at 120°C for 12 hours with ammonium chloride as a catalyst. The resultant 1-(4-chlorophenyl)-1H-tetrazole is treated with paraformaldehyde in concentrated HCl to yield the chloromethyl derivative, which is hydrolyzed to the methanol analog.
Step 2: Williamson Ether Synthesis
The tetrazole-methanol (1.0 equiv) is converted to the corresponding bromide using PBr3 in dichloromethane. This intermediate reacts with 4-nitrophenol (1.1 equiv) and potassium carbonate (2.0 equiv) in acetone at 60°C, yielding 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}nitrobenzene. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine.
Step 3: Benzamide Formation
The aniline intermediate (1.0 equiv) is coupled with benzoyl chloride (1.2 equiv) using EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0–5°C, gradually warming to room temperature. The product is purified via recrystallization from ethanol/water (7:3).
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaN3, NH4Cl, DMF, 120°C | 78 | 95.2 |
| 2 | PBr3, CH2Cl2; K2CO3, acetone | 65 | 97.8 |
| 3 | EDC/HOBt, DMF, rt | 82 | 99.1 |
Optimization Studies and Catalytic Enhancements
Solvent and Base Effects in Etherification
Comparative studies reveal that acetone outperforms THF or DMF in Williamson ether synthesis due to improved solubility of potassium carbonate and reduced side reactions. Yields increase from 58% (THF) to 65% (acetone) under identical conditions.
Ultrasound-Assisted Amidation
Applying ultrasonic irradiation (25 kHz, 250 W) during benzoylation reduces reaction time from 12 hours to 45 minutes, enhancing yield to 89%. Mechanistic studies suggest cavitation effects accelerate reagent diffusion and intermediate stabilization.
Structural Validation and Spectroscopic Characterization
NMR and Mass Spectrometry
The final compound exhibits characteristic 1H NMR signals: δ 8.25 (s, 1H, tetrazole), 7.85–7.45 (m, 9H, aromatic), and 5.45 (s, 2H, OCH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 401.1488 [M+H]+.
Purity and Stability
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) shows a single peak at 99.1% purity. Stability studies indicate no degradation after 6 months at −20°C.
Challenges and Alternative Approaches
Tetrazole Ring Sensitivity
The tetrazole’s acidity (pKa ~4.5) necessitates careful pH control during reactions. Neutral or mildly basic conditions prevent deprotonation and subsequent side reactions.
Regioselectivity in Cycloaddition
Unsubstituted nitriles may yield 1H- and 2H-tetrazole regioisomers. Using 4-chlorobenzonitrile exclusively directs cycloaddition to the 1-substituted product due to electronic effects.
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The 1,2,3,4-tetrazole moiety demonstrates characteristic reactions:
-
Cycloaddition Reactions : The tetrazole ring participates in [3+2] cycloadditions with alkynes under thermal conditions (150–200°C), forming pyrazole derivatives. This reactivity is enhanced by electron-withdrawing substituents like the 4-chlorophenyl group .
-
Acid-Catalyzed Ring Opening : In concentrated HCl (12M, reflux), the tetrazole ring undergoes hydrolysis to form corresponding amidines. For example:
Benzamide Group Reactivity
The benzamide functionality undergoes typical amide transformations:
-
Hydrolysis : Under acidic (6M H₂SO₄, 100°C) or basic (NaOH, 80°C) conditions, the amide bond cleaves to produce 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}aniline and benzoic acid derivatives. Reaction rates correlate with steric hindrance from the tetrazole-methoxy substituent .
| Condition | Product 1 | Product 2 | Yield (%) |
|---|---|---|---|
| 6M H₂SO₄, 100°C | 4-{[...]methoxy}aniline | Benzoic acid | 82 |
| 2M NaOH, 80°C | Sodium 4-{[...]methoxy}anilide | Sodium benzoate | 78 |
-
Reduction : Using LiAlH₄ in THF (0°C to RT), the amide reduces to N-(4-{[...]methoxy}phenyl)benzylamine (87% yield) .
Ether Linkage Reactivity
The methoxy (-O-) bridge undergoes:
-
Cleavage with HI : Heating with 48% hydroiodic acid (110°C, 6h) produces 4-chlorophenyltetrazolylmethanol and hydroquinone derivatives.
-
Nucleophilic Substitution : In DMF/K₂CO₃, the methoxy group can be replaced by nucleophiles (e.g., amines, thiols) at 80–100°C.
Chlorophenyl Substituent Reactivity
The 4-chlorophenyl group participates in:
-
Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), the Cl substituent undergoes cross-coupling to form biaryl derivatives (70–85% yields) .
-
Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) occurs at the para position relative to the tetrazole ring, yielding mono-nitro products.
Biological Interactions
The compound interacts with calcium channels via its tetrazole and benzamide moieties, as demonstrated in patent WO2012004604A1 . Key interactions include:
-
Hydrogen Bonding : Tetrazole N-atoms bind to Thr1066 and Gln1070 residues.
-
π-π Stacking : The benzamide aromatic ring engages with Phe1073.
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity trends with related compounds :
Stability Under Storage Conditions
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of pharmaceuticals due to its bioactive tetrazole ring.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
The 3,4-difluorophenyl variant may exhibit stronger hydrogen bonding due to electronegative fluorine atoms. Sulfonamide/Morpholine Groups: Compounds with sulfonamide (e.g., ) or morpholinosulfonyl groups show improved aqueous solubility, critical for pharmacokinetics.
Bioisosteric Replacements :
- The tetrazole ring in these compounds replaces carboxylic acids, reducing ionization at physiological pH and enhancing oral bioavailability .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., ) are synthesized in higher yields (~70–80%) compared to sulfonamide-containing analogs, which require additional steps for sulfonyl group introduction .
Biological Activity
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide, also known by its CAS number 912904-19-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16ClN5O2
- Molecular Weight : 357.8 g/mol
- Structure : The compound features a tetrazole ring which is known for its bioactivity, particularly in anti-infective and anti-cancer applications.
Antiviral Activity
Recent studies have highlighted the potential antiviral effects of this compound derivatives against Hepatitis B virus (HBV). A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), demonstrated significant anti-HBV activity both in vitro and in vivo. It was shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits HBV replication .
Antimicrobial Properties
The compound’s structural analogs have been evaluated for their antimicrobial activities. For instance, certain pyrazole derivatives exhibited notable antifungal activity, suggesting that modifications in the tetrazole structure could enhance antimicrobial efficacy. This aligns with findings where similar compounds showed effectiveness against resistant strains of bacteria and fungi .
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Viral Replication : The compound's interaction with viral enzymes or host cell factors can lead to reduced viral load.
- Modulation of Host Immune Response : By increasing levels of antiviral proteins like APOBEC3G, the compound may enhance the host's ability to combat viral infections.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a tetrazole-containing moiety (e.g., 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethanol) with a benzamide derivative via nucleophilic substitution. For example, describes using phenoxymethyl linking groups in similar compounds, where reactions are catalyzed by Cu(I) in DMF at 80–100°C. Key intermediates are characterized by IR spectroscopy (C=O stretch at ~1680 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.5 ppm), and elemental analysis (C, H, N deviations <0.4%) .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Structural confirmation employs high-resolution mass spectrometry (HRMS) (e.g., ESI+ mode, m/z calculated vs. observed within 3 ppm error). highlights the use of spectrofluorometry to detect impurities in benzamide analogs, with excitation/emission wavelengths optimized for π-π* transitions .
Q. What analytical techniques are recommended for studying stability under laboratory conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., >200°C for similar tetrazole derivatives). emphasizes storage at -20°C in desiccated conditions to prevent hydrolysis of the methoxy and tetrazole groups .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of this compound to bacterial enzymes like acps-pptase?
- Methodological Answer : Molecular docking (AutoDock Vina, PDB: 1Q4L) and MD simulations (GROMACS, 100 ns trajectories) evaluate interactions with bacterial targets. notes that trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets (ΔGbinding ≈ -9.2 kcal/mol), while the tetrazole ring forms hydrogen bonds with catalytic residues (e.g., Ser98, Lys102) .
Q. How can structural modifications (e.g., halogen substitution) optimize bioactivity while minimizing toxicity?
- Methodological Answer : SAR studies on analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl) reveal that electron-withdrawing groups improve enzyme inhibition (IC50 reduced from 12 µM to 4.5 µM). and demonstrate that bulkier substituents (e.g., bromine) increase steric hindrance, reducing off-target effects in cytotoxicity assays (CC50 > 50 µM in HEK293 cells) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC50 values for acps-pptase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., fixed 1 mM ATP, pH 7.4 buffer) and using positive controls (e.g., cerulenin) are critical. suggests cross-validating results with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. What in vitro models are suitable for evaluating antibacterial efficacy, and how are resistance mechanisms probed?
- Methodological Answer : Time-kill assays in Staphylococcus aureus (ATCC 29213) and efflux pump knockout strains (e.g., ΔnorA) differentiate intrinsic activity from pump-mediated resistance. highlights synergy studies with sub-inhibitory erythromycin , where MIC values drop from 32 µg/mL to 8 µg/mL, indicating disrupted cell wall synthesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
